Spadin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spadin's Mechanism of Action: A Technical Guide to a Novel Antidepressant Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising and fast-acting antidepressant agent.[1][2][3] Unlike conventional antidepressants that often require weeks to elicit a therapeutic response, this compound demonstrates significant effects within days.[1] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the key experimental findings that underpin our current understanding.

Core Mechanism: Direct Inhibition of the TREK-1 Potassium Channel

The primary mechanism of action of this compound is the direct inhibition of the two-pore domain potassium channel TREK-1 (K2P2.1), encoded by the KCNK2 gene.[1][2][3] TREK-1 channels are highly expressed in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and dorsal raphe nucleus.[1] These channels contribute to the resting membrane potential of neurons, and their activation leads to hyperpolarization, thereby reducing neuronal excitability. By blocking TREK-1, this compound effectively increases neuronal excitability.[1] The antidepressant-like effects of this compound are absent in TREK-1 knockout mice, confirming that its action is mediated primarily through this channel.[1][4]

Quantitative Data on this compound-TREK-1 Interaction

The interaction between this compound and the TREK-1 channel has been quantified through various experimental approaches, demonstrating a high-affinity and specific binding.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [1][2][5] |

| IC50 for TREK-1 Inhibition | 70.7 nM (at 0 mV) | TREK-1 transfected COS-7 cells | [1][6] |

| IC50 for TREK-1 Inhibition (analogs) | 0.10 - 0.12 nM | hTREK-1/HEK cells | [7][8] |

| Inhibition of Arachidonic Acid-stimulated TREK-1 current | 63% ± 12% (at 100 nM) | TREK-1 transfected COS-7 cells | [1][4] |

Signaling Pathways and Downstream Effects

The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are believed to contribute to its rapid antidepressant effects. These include the activation of key intracellular pathways, enhancement of neurogenesis, and promotion of synaptogenesis.

Activation of MAPK and PI3K Signaling Pathways

In vitro studies have shown that this compound activates both the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner in cortical neurons.[9][10] The PI3K pathway has been specifically implicated in the neuroprotective effects of this compound against apoptosis.[9][10]

Phosphorylation of CREB and Increased Neurogenesis

A crucial downstream effect of this compound is the enhanced phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[1][2] A 4-day treatment with this compound significantly increases the number of phosphorylated CREB (pCREB) positive cells in the subgranular zone of the hippocampus.[1][11] This activation of CREB is linked to a rapid increase in hippocampal neurogenesis, a hallmark of antidepressant action that typically takes several weeks to observe with selective serotonin reuptake inhibitors (SSRIs).[1][2][11] this compound treatment for 4 days has been shown to double the number of BrdU-positive cells in the dentate gyrus.[1]

Promotion of Synaptogenesis

This compound has also been demonstrated to promote synaptogenesis, the formation of new synapses.[9][12] Treatment with this compound increases the mRNA and protein expression of synaptic markers such as Post-Synaptic Density protein 95 (PSD-95) and synapsin in cortical neurons.[9][10] Furthermore, this compound treatment leads to an increased proportion of mature dendritic spines in these neurons.[9]

Modulation of Serotonergic System

This compound administration leads to an increase in the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is thought to be mediated through the modulation of TREK-1 channels on these neurons. Interestingly, the mechanism also involves an interplay with other receptor systems. The effects of this compound on 5-HT neuron firing are abolished by lesions of the medial prefrontal cortex (mPFC) and appear to be dependent on mGluR2/3 metabotropic glutamate receptors, suggesting a complex network effect.[4][13] There is also evidence of an interaction with the 5-HT4 receptor signaling pathway.[4][13]

Experimental Protocols

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This technique is used to demonstrate the physical interaction between TREK-1 and its parent protein, NTSR3/Sortilin.

-

Cell Lysis: Co-express TREK-1 and NTSR3/Sortilin in a suitable cell line (e.g., COS-7 cells) or use native tissue such as mouse cortical neurons. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific for one of the proteins of interest (e.g., anti-TREK-1 antibody).

-

Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin antibody).

Whole-Cell Patch-Clamp Electrophysiology

This method is employed to measure the inhibitory effect of this compound on TREK-1 channel activity.

-

Cell Preparation: Use a cell line heterologously expressing TREK-1 channels (e.g., COS-7 or HEK cells).

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Solutions:

-

Intracellular solution (pipette solution): Typically contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Extracellular solution (bath solution): Typically contains (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Channel Activation: Activate TREK-1 channels by applying an activator such as arachidonic acid (e.g., 10 µM) to the bath solution.[1][12]

-

This compound Application: Apply this compound at various concentrations to the bath solution and record the resulting changes in TREK-1 current.

-

Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage ramps (e.g., from -100 mV to +50 mV) or voltage steps to elicit TREK-1 currents.[12]

Forced Swimming Test (FST) in Mice

The FST is a widely used behavioral test to assess antidepressant-like activity.

-

Apparatus: Use a transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[14]

-

Procedure:

-

Administer this compound (e.g., via intravenous or intraperitoneal injection) 30 minutes before the test.[1]

-

Place the mouse in the water-filled cylinder for a 6-minute session.[14]

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[14]

-

-

Analysis: A significant decrease in the duration of immobility in this compound-treated mice compared to vehicle-treated controls is indicative of an antidepressant-like effect.[1]

BrdU Labeling for Neurogenesis

This method is used to label and quantify newly proliferated cells in the brain.

-

BrdU Administration: Administer 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to mice via intraperitoneal injection. BrdU will be incorporated into the DNA of dividing cells.

-

Tissue Processing: After a set survival period (e.g., 4 days for this compound treatment studies), perfuse the animals and prepare brain sections.[1]

-

Immunohistochemistry:

-

Denature the DNA in the tissue sections to expose the incorporated BrdU.

-

Incubate the sections with a primary antibody against BrdU.

-

Use a fluorescently labeled secondary antibody to visualize the BrdU-positive cells.

-

Co-stain with neuronal markers (e.g., DCX) to confirm the neuronal phenotype of the newly formed cells.[1]

-

-

Quantification: Count the number of BrdU-positive cells in the region of interest, typically the dentate gyrus of the hippocampus.

Western Blotting for Phospho-CREB (pCREB)

This technique is used to measure the levels of activated CREB.

-

Sample Preparation: Homogenize brain tissue (e.g., hippocampus) from this compound-treated and control animals in a lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for pCREB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the intensity of the pCREB bands and normalize to the levels of total CREB or a loading control protein (e.g., actin).

Visualizations

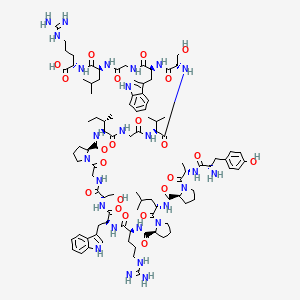

Signaling Pathway of this compound

Caption: this compound's core signaling cascade.

Experimental Workflow for Assessing this compound's Antidepressant Effects

References

- 1. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gladstone.org [gladstone.org]

- 3. researchgate.net [researchgate.net]

- 4. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]

- 11. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spadin in Adult Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, a naturally derived peptide, has emerged as a promising modulator of adult neurogenesis with rapid-acting antidepressant properties. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interaction with the TREK-1 potassium channel and the subsequent signaling cascades that promote the generation of new neurons in the adult hippocampus. We present a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for researchers, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of this compound and its analogs.

Introduction

Adult neurogenesis, the process of generating new neurons in the adult brain, is predominantly observed in two neurogenic niches: the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[1] This process is crucial for learning, memory, and mood regulation.[2] A decline in or dysregulation of adult neurogenesis has been implicated in the pathophysiology of depression. Many conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), are thought to exert their therapeutic effects in part by stimulating hippocampal neurogenesis, although this typically requires several weeks of treatment.[3]

This compound, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a novel and fast-acting antidepressant agent.[4][5] Its antidepressant effects are linked to its ability to rapidly enhance adult hippocampal neurogenesis.[6] This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in this process.

Mechanism of Action: The this compound-TREK-1 Axis

The primary molecular target of this compound is the two-pore domain potassium channel TREK-1 (KCNK2).[4][5] The TREK-1 channel is involved in regulating neuronal excitability; its activation leads to potassium efflux and hyperpolarization, thus dampening neuronal activity.[7] Deletion of the gene encoding TREK-1 in mice results in a depression-resistant phenotype, highlighting its significance as a therapeutic target.[4][8]

This compound acts as a potent and specific blocker of the TREK-1 channel.[9][10] This blockade is facilitated by the neurotensin receptor 3 (NTSR3), also known as Sortilin. NTSR3/Sortilin physically interacts with the TREK-1 channel and is involved in its transport and localization to the plasma membrane.[4][11] this compound, being a natural peptide derived from the propeptide of NTSR3/Sortilin, binds to TREK-1 with high affinity, inhibiting its function.[4][5] The inhibition of TREK-1 by this compound reduces potassium efflux, leading to neuronal depolarization and increased excitability. This is thought to be the initial event that triggers the downstream signaling pathways responsible for its neurogenic and antidepressant effects.

Signaling Pathways Activated by this compound

The inhibition of TREK-1 by this compound initiates a cascade of intracellular signaling events that culminate in increased neurogenesis. The key signaling pathways identified to date are the CREB and BDNF pathways.

CREB Phosphorylation

A critical downstream effect of this compound's action is the phosphorylation and activation of the cAMP response element-binding protein (CREB).[4][6] CREB is a transcription factor that plays a pivotal role in neuronal plasticity, survival, and differentiation.[12] Chronic treatment with conventional antidepressants also leads to CREB activation, but this effect is typically delayed.[6] In contrast, this compound induces a rapid increase in the phosphorylation of CREB (pCREB) in the SGZ of the hippocampus within just four days of treatment.[4][13] This rapid activation of CREB is a key molecular signature of this compound's fast-acting antidepressant and neurogenic properties.[6]

BDNF Signaling

Brain-derived neurotrophic factor (BDNF) is a crucial signaling molecule that supports the survival, growth, and differentiation of neurons.[14] The BDNF signaling pathway is intricately linked with adult neurogenesis.[15] this compound treatment has been shown to increase the expression of BDNF in the hippocampus.[9] The activation of CREB is a known upstream regulator of BDNF transcription, suggesting a sequential pathway where this compound-induced TREK-1 inhibition leads to CREB phosphorylation, which in turn drives the expression of BDNF. This increase in BDNF further promotes the survival and maturation of newly generated neurons.

The signaling cascade initiated by this compound can be visualized as follows:

Quantitative Data on this compound-Induced Neurogenesis

The pro-neurogenic effects of this compound have been quantified in several studies, primarily through the use of 5-bromo-2'-deoxyuridine (BrdU) labeling to identify proliferating cells in the hippocampus of mice.

| Treatment Group | Duration | Dosage | Effect on BrdU+ Cells in SGZ | Reference |

| This compound | 4 days | 10⁻⁵ M (i.p.) | ~2-fold increase vs. saline | [4][6] |

| This compound | 15 days | 10⁻⁵ M (i.p.) | Maintained increase vs. saline | [4][6] |

| Fluoxetine | 4 days | 10⁻⁵ M | No significant effect vs. saline | [4][6] |

| Fluoxetine | 15 days | 10⁻⁵ M | Significant increase vs. saline | [4][6] |

| This compound Analogs (PE 22-28) | 4 days | 3.0-4.0 µg/kg/day (i.p.) | Significant increase vs. saline | [16] |

Furthermore, studies have shown that a high percentage of these newly formed cells differentiate into neurons. Dual labeling experiments revealed that 85.2% of BrdU-positive cells also express Doublecortin (DCX), a marker for neuronal precursors.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in adult neurogenesis.

In Vivo BrdU Labeling and Immunohistochemistry

This protocol is designed to label and identify proliferating cells in the adult mouse brain.

Experimental Workflow:

Materials:

-

This compound

-

5-bromo-2'-deoxyuridine (BrdU) (20 mg/mL in sterile saline)

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose

-

2N Hydrochloric acid (HCl)

-

0.5M Borate buffer

-

Bovine Serum Albumin (BSA)

-

Primary antibodies: rat anti-BrdU, goat anti-DCX

-

Fluorescently-conjugated secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Animal Treatment: Administer this compound (e.g., 10⁻⁵ M, intraperitoneally) or vehicle control to mice daily for the desired treatment period (e.g., 4 or 15 days).[4][6]

-

BrdU Administration: On the final days of treatment, administer BrdU (100 mg/kg, i.p.) one or more times, typically with a 2-hour interval between injections.[4]

-

Tissue Collection: 24 hours after the final BrdU injection, deeply anesthetize the mice and perform transcardial perfusion with saline followed by cold 4% PFA.[4]

-

Tissue Processing: Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brains coronally at 40 µm using a cryostat.[4]

-

Immunohistochemistry:

-

Wash free-floating sections in PBS.

-

For BrdU staining, denature the DNA by incubating sections in 2N HCl at 37°C for 30 minutes.[4]

-

Neutralize with borate buffer.[4]

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.[4]

-

Incubate sections with primary antibodies (e.g., rat anti-BrdU and goat anti-DCX) overnight at 4°C.

-

Wash sections and incubate with appropriate fluorescently-conjugated secondary antibodies for 2 hours at room temperature.

-

Mount sections on slides with mounting medium containing DAPI.

-

-

Image Analysis: Capture images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive and DCX-positive cells using stereological methods.[4]

Western Blot for pCREB

This protocol is for quantifying the levels of phosphorylated CREB in hippocampal tissue.

Materials:

-

Hippocampal tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-pCREB, rabbit anti-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize hippocampal tissue in lysis buffer and determine protein concentration using a BCA assay.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against pCREB overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize the pCREB signal.[17]

-

Densitometry: Quantify band intensity using image analysis software.

Electrophysiology (Patch-Clamp)

This protocol is for measuring the effect of this compound on TREK-1 channel activity in a heterologous expression system (e.g., COS-7 cells).

Materials:

-

COS-7 cells transfected with TREK-1

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

Arachidonic acid (AA) to activate TREK-1

-

This compound

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells and transfect them with a plasmid encoding the TREK-1 channel.

-

Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Clamp the cells at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., -100 to +50 mV) to elicit TREK-1 currents.[18]

-

Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the bath solution.[18]

-

Apply this compound at various concentrations to the bath to determine its inhibitory effect on the AA-activated TREK-1 current.[18]

-

-

Data Analysis: Analyze the current-voltage relationship and calculate the IC₅₀ for this compound's inhibition of TREK-1.

Conclusion and Future Directions

This compound represents a significant advancement in the field of antidepressant research, offering a novel mechanism of action with the potential for a more rapid therapeutic onset than currently available treatments. Its ability to potently and specifically block the TREK-1 channel, leading to the activation of the CREB and BDNF signaling pathways and a subsequent increase in adult hippocampal neurogenesis, provides a strong foundation for its therapeutic potential.

The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this compound and its analogs. Future studies could focus on:

-

Optimizing the delivery of this compound to the brain.

-

Developing more stable and potent this compound analogs.

-

Investigating the long-term effects of this compound treatment on neuronal integration and cognitive function.

-

Exploring the potential of this compound in other neurological disorders where neurogenesis is impaired.

By providing a comprehensive resource for researchers, this guide aims to stimulate further investigation into the promising therapeutic applications of this compound in treating depression and other neurological conditions.

References

- 1. Molecular Mechanism of Adult Neurogenesis and its Association with Human Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

- 3. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]

- 4. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal expression of synaptic structural proteins and phosphorylated cAMP response element-binding protein in a rat model of vascular dementia induced by chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. CREB in adult neurogenesis--master and partner in the development of adult-born neurons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BDNF control of adult SVZ neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synaptic network activity induces neuronal differentiation of adult hippocampal precursor cells through BDNF signaling [frontiersin.org]

- 16. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Spadin Signaling Pathway: A Technical Guide to a Novel Antidepressant Target

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Depression is a prevalent and debilitating psychiatric disorder, and a significant portion of patients do not respond adequately to currently available treatments. This has spurred the search for novel therapeutic targets. The two-pore domain potassium channel TREK-1 has emerged as a promising candidate, as its antagonists are thought to have antidepressant effects. Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a potent and selective blocker of the TREK-1 channel, demonstrating rapid antidepressant effects in preclinical models. This technical guide provides a comprehensive overview of the this compound signaling pathway in neurons, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathway

This compound exerts its effects primarily through the direct inhibition of the TREK-1 potassium channel. This channel is involved in setting the resting membrane potential of neurons. By blocking TREK-1, this compound leads to neuronal depolarization, which in turn modulates the activity of various downstream signaling cascades.

The generation and action of this compound can be summarized as follows:

-

Prosortilin to Sortilin: The neurotensin receptor 3 (NTSR3), also known as Sortilin, is synthesized as a proprotein called prosortilin.

-

Cleavage and this compound Formation: In the late Golgi apparatus, the enzyme furin cleaves the 44-amino acid N-terminal propeptide from prosortilin to produce the mature Sortilin receptor.[1] This propeptide contains the sequence that constitutes this compound.

-

This compound's Interaction with TREK-1: this compound directly binds to and inhibits the TREK-1 potassium channel.[1][2] This interaction is state-dependent, with this compound showing a higher affinity for the channel when it is pre-activated by arachidonic acid (AA).[3]

-

Neuronal Depolarization: Inhibition of the outward potassium current through TREK-1 channels leads to a depolarization of the neuronal membrane.

-

Downstream Effects: This depolarization triggers a cascade of intracellular events, including the activation of signaling pathways involved in neurogenesis, synaptic plasticity, and cell survival.[4][5]

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound signaling pathway.

| Parameter | Value | Cell Type / Condition | Reference |

| This compound Binding Affinity (Kd) | 10 nM | TREK-1 transfected COS-7 cells | [1][2][6] |

| 8 nM | NTSR3/Sortilin on C13NJ microglial cells | [1][6] | |

| Propeptide Binding Affinity (Kd) | ~5 nM | Mature Sortilin receptor | [1][7] |

| This compound IC50 for TREK-1 | 70.7 nM | At 0 mV in TREK-1 transfected COS-7 cells (AA stimulated) | [1][7] |

| 71 nM | [8][9] | ||

| 10 nM | [10] | ||

| Inhibition of TREK-1 Current | 63% ± 12% | 100 nM this compound on AA-stimulated TREK-1 in COS-7 cells | [1][7][10] |

| 41% ± 5% | 500 nM propeptide on AA-stimulated TREK-1 in COS-7 cells | [1][7] | |

| 90.8% ± 6.0% | 1 µM this compound on AA-stimulated native currents in CA3 neurons | [1] | |

| Effect on 5-HT Neuron Firing Rate | ~113% increase | In vivo in the Dorsal Raphe Nucleus | [11] |

| Neurogenesis | ~2-fold increase | BrdU-positive cells in the dentate gyrus after 4-day treatment | [12] |

| Caspase-3 Inhibition | 70% | Inhibition of staurosporine-induced caspase-3 activation | [4] |

Downstream Signaling and Cellular Effects

Inhibition of TREK-1 by this compound initiates several downstream signaling cascades that are crucial for its antidepressant effects.

-

Activation of MAPK and PI3K Pathways: In vitro studies have shown that this compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner in cultured neurons.[4][5] The PI3K pathway is implicated in the protective effect of this compound against apoptosis.[4]

-

CREB Phosphorylation and BDNF Expression: A 4-day intravenous treatment with this compound enhances the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus.[1][2] CREB is a key transcription factor involved in neuronal plasticity and survival. This leads to an increase in the expression of brain-derived neurotrophic factor (BDNF), a critical molecule for neurogenesis and synaptic function.[4]

-

Promotion of Synaptogenesis and Neurogenesis: this compound treatment has been shown to increase the expression of synaptic markers such as PSD-95 and synapsin, and to promote the maturation of dendritic spines in cortical neurons.[4] Furthermore, in vivo studies demonstrate that this compound administration increases the number of new neurons in the dentate gyrus of the hippocampus.[1][2][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the this compound signaling pathway.

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This technique is used to demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin in their native cellular environment.[1][13]

-

Cell Lysis: Cortical neurons or COS-7 cells co-expressing TREK-1 and NTSR3/Sortilin are lysed in a buffer containing non-ionic detergents to solubilize membrane proteins while preserving protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TREK-1). Protein A/G-agarose beads are then added to bind to the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin) to detect co-immunoprecipitation.

Electrophysiological Recording of TREK-1 Currents

Whole-cell patch-clamp electrophysiology is used to measure the activity of TREK-1 channels and the inhibitory effect of this compound.[1][14]

-

Cell Preparation: COS-7 cells transfected with TREK-1, or cultured hippocampal neurons, are used.

-

Patch-Clamp Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration.

-

Voltage Protocol: The cell is voltage-clamped, and a ramp protocol (e.g., from -100 mV to +50 mV) is applied to elicit TREK-1 currents.

-

Channel Activation: The TREK-1 channel is activated by applying arachidonic acid (AA) to the bath solution.

-

This compound Application: this compound is applied to the bath, and the reduction in the AA-induced current is measured to quantify the inhibitory effect.

In Vivo Assessment of Antidepressant Effects

Animal models of depression are used to evaluate the therapeutic potential of this compound.[1][15][16]

-

Animal Model: Mouse models such as the Forced Swim Test (FST) and Novelty-Suppressed Feeding (NSF) test are commonly used.

-

Drug Administration: this compound is administered to the animals, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, over a specific time course (e.g., a 4-day subchronic treatment).

-

Behavioral Testing:

-

Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time indicating an antidepressant-like effect.

-

Novelty-Suppressed Feeding Test: Animals are food-deprived and then placed in a novel environment with a food pellet in the center. The latency to begin eating is measured, with a shorter latency suggesting an anxiolytic and/or antidepressant effect.

-

-

Data Analysis: The behavioral parameters are compared between this compound-treated and vehicle-treated control groups.

The this compound signaling pathway represents a novel and promising avenue for the development of fast-acting antidepressants. Its mechanism of action, centered on the direct inhibition of the TREK-1 potassium channel, leads to a cascade of downstream events that promote neurogenesis, synaptogenesis, and neuronal survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this pathway and for the development of this compound-based therapeutics. Continued investigation into the nuances of this compound's interaction with TREK-1 and its downstream effects will be crucial for translating these preclinical findings into effective treatments for depression.

References

- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 8. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 9. This compound | TREK-1 inhibitor | Hello Bio [hellobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spadin's Effect on Hippocampal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, a naturally derived peptide, has emerged as a promising modulator of hippocampal plasticity with significant therapeutic potential, particularly in the context of depression. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on the hippocampus, focusing on its role as a potent and selective blocker of the TWIK-related potassium channel-1 (TREK-1). By inhibiting TREK-1, this compound initiates a cascade of downstream signaling events that promote synaptogenesis, enhance adult hippocampal neurogenesis, and ultimately lead to structural and functional changes associated with improved neural plasticity. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for reproducing and extending these findings, and visualizes the core signaling pathways and experimental workflows.

Introduction

The hippocampus is a critical brain region for learning, memory, and mood regulation. Its remarkable capacity for plasticity, including long-term potentiation (LTP) and adult neurogenesis, is a key substrate for cognitive function and emotional well-being. Dysregulation of hippocampal plasticity is increasingly implicated in the pathophysiology of major depressive disorder (MDD). This compound, a 17-amino acid peptide derived from the maturation of the sortilin receptor, has been identified as a novel antidepressant with a rapid onset of action.[1][2] Its primary mechanism of action involves the direct inhibition of the TREK-1 potassium channel, a key regulator of neuronal excitability.[1][3] This guide delves into the core molecular and cellular effects of this compound on hippocampal plasticity, providing a comprehensive resource for researchers in neuroscience and drug development.

Mechanism of Action: TREK-1 Inhibition

This compound binds with high affinity to the TREK-1 channel, a member of the two-pore domain potassium (K2P) channel family.[3] These channels contribute to the background "leak" potassium current, which helps to maintain the resting membrane potential of neurons. By blocking TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This increased excitability is a foundational element of this compound's downstream effects.

Signaling Pathways Activated by this compound

The inhibition of TREK-1 by this compound triggers several key intracellular signaling cascades that are crucial for its effects on hippocampal plasticity.

-

MAPK/PI3K Pathways: this compound treatment leads to the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. The PI3K pathway, in particular, has been implicated in the neuroprotective effects of this compound.

-

CREB/BDNF Pathway: A crucial downstream target of this compound-induced signaling is the transcription factor cAMP response element-binding protein (CREB). This compound enhances the phosphorylation of CREB, a key step in its activation.[4][5][6] Activated CREB then promotes the transcription of target genes, most notably Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a pivotal role in promoting neuronal survival, differentiation, and synaptic plasticity.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| TREK-1 Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [3] |

| TREK-1 Inhibition (IC50) | 70.7 nM | TREK-1 transfected COS-7 cells | |

| PSD-95 mRNA Increase | ~2-fold at 48h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |

| Synapsin mRNA Increase | ~2.5-fold at 48h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |

| BDNF mRNA Increase | ~2-fold at 24h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |

| pCREB Positive Cells | Significant increase | Hippocampal SGZ (10⁻⁵ M this compound, 4 days) | [4][5] |

Table 2: In Vivo Efficacy of this compound (Rodent Models)

| Parameter | Effect | Animal Model | Treatment Regimen | Reference |

| Forced Swim Test (FST) | 43.2% reduction in immobility | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |

| Tail Suspension Test (TST) | 28.1% reduction in immobility | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |

| Novelty Suppressed Feeding | Significant reduction in latency to feed | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |

| Adult Hippocampal Neurogenesis | Significant increase in BrdU+ cells | Mice | 10⁻⁶ M this compound (i.v.), 4 days | [4][5] |

| 5-HT Neuron Firing Rate (DRN) | Significant increase | Mice | 10⁻⁵ M this compound (i.p.), acute | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Synaptogenesis Assay

Objective: To quantify the effect of this compound on the expression of synaptic markers in primary neuronal cultures.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound peptide

-

Reagents for RNA extraction and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)

-

Reagents for Western blotting (e.g., lysis buffer, primary antibodies for PSD-95, Synapsin, and a loading control like β-actin, HRP-conjugated secondary antibodies, ECL substrate)

Procedure:

-

Cell Culture: Plate primary neurons at a suitable density on poly-D-lysine coated plates and culture for at least 7 days in vitro (DIV) to allow for maturation.

-

This compound Treatment: Treat neurons with the desired concentration of this compound (e.g., 10⁻⁷ M) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control group.

-

RNA Extraction and qPCR:

-

Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers specific for PSD-95, Synapsin, BDNF, and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression.

-

-

Western Blotting:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities, normalizing to the loading control.

-

In Vivo Adult Hippocampal Neurogenesis Assay

Objective: To assess the effect of this compound on the proliferation of new neurons in the adult hippocampus.

Materials:

-

Adult mice

-

This compound peptide

-

5-bromo-2'-deoxyuridine (BrdU)

-

Reagents for animal perfusion (e.g., PBS, 4% paraformaldehyde)

-

Cryostat or vibratome for brain sectioning

-

Primary antibodies (e.g., anti-BrdU, anti-NeuN or anti-DCX) and fluorescently-labeled secondary antibodies

-

Confocal microscope

Procedure:

-

Animal Treatment: Administer this compound (e.g., 10⁻⁶ M, i.v.) or vehicle to adult mice for a specified period (e.g., 4 consecutive days).

-

BrdU Labeling: On the same days as this compound treatment, inject mice with BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells.

-

Survival Period: Allow animals to survive for a desired period to assess cell proliferation (e.g., 24 hours) or survival and differentiation (e.g., 4 weeks).

-

Tissue Processing:

-

Anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.

-

Extract the brains and post-fix overnight.

-

Section the brains coronally (e.g., 40 µm thickness) through the hippocampus.

-

-

Immunohistochemistry:

-

Perform antigen retrieval and DNA denaturation (e.g., with 2N HCl).

-

Incubate sections with primary antibodies against BrdU and a neuronal marker (e.g., NeuN for mature neurons or DCX for immature neurons).

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

-

Imaging and Quantification:

-

Acquire z-stack images of the dentate gyrus using a confocal microscope.

-

Quantify the number of BrdU-positive cells, and the number of cells double-labeled for BrdU and the neuronal marker, using stereological methods.

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To measure the effect of this compound on synaptic plasticity in hippocampal slices.

Materials:

-

Adult mice or rats

-

Slicing solution (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid - aCSF)

-

Recording aCSF (oxygenated)

-

Vibratome

-

Electrophysiology rig with recording chamber, amplifier, and data acquisition system

-

This compound peptide

Procedure:

-

Slice Preparation:

-

Rapidly dissect the hippocampus in ice-cold, oxygenated slicing solution.

-

Prepare transverse hippocampal slices (e.g., 300-400 µm) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

-

-

This compound Application:

-

Bath-apply this compound at the desired concentration (e.g., 100 nM) and continue to record baseline activity for another 20-30 minutes to observe any acute effects.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

-

Post-Induction Recording:

-

Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Compare the degree of potentiation in this compound-treated slices to control slices.

-

Clinical Perspective and Future Directions

To date, there is no publicly available information regarding clinical trials of this compound for the treatment of depression or any other neurological disorder. The preclinical data are compelling, highlighting this compound's rapid antidepressant-like effects and its pro-plasticity mechanisms. However, the transition from promising preclinical findings to clinical application requires rigorous evaluation of safety, pharmacokinetics, and efficacy in human subjects. Future research should focus on optimizing the delivery of this compound to the central nervous system, given its peptide nature, and on conducting formal preclinical toxicology studies to support a potential Investigational New Drug (IND) application. The development of this compound or its analogs could represent a significant advancement in the treatment of depression, offering a novel mechanism of action with the potential for a more rapid therapeutic response than current antidepressant medications.[1][7]

Conclusion

This compound represents a novel and exciting therapeutic candidate that directly links the inhibition of a specific ion channel, TREK-1, to the enhancement of hippocampal plasticity. Its ability to promote synaptogenesis and adult hippocampal neurogenesis through the activation of key signaling pathways like CREB/BDNF provides a strong molecular basis for its observed rapid antidepressant-like effects in preclinical models. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound and for the development of new drugs targeting hippocampal plasticity for the treatment of mood disorders.

References

- 1. mentalhealthdaily.com [mentalhealthdaily.com]

- 2. Palladin Is a Neuron-Specific Translational Target of mTOR Signaling That Regulates Axon Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a new antidepressant: absence of TREK-1-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond TREK-1: An In-depth Technical Guide to the Molecular Targets of Spadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a 17-amino acid peptide derived from the propeptide of sortilin (also known as neurotensin receptor-3 or NTSR3), has emerged as a promising fast-acting antidepressant candidate. Its primary and most well-characterized molecular target is the two-pore domain potassium channel TREK-1 (K2P2.1). Inhibition of TREK-1 by this compound leads to neuronal depolarization and increased neuronal excitability, effects correlated with its antidepressant-like activity. However, a comprehensive understanding of this compound's pharmacology requires exploration of its molecular interactions beyond TREK-1. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

I. Confirmed Molecular Targets of this compound Beyond TREK-1 Homodimers

While this compound's interaction with TREK-1 is central to its known mechanism of action, research has identified other direct and functional interactions that contribute to its pharmacological profile.

NTSR3/Sortilin

This compound is derived from the pro-peptide of NTSR3/Sortilin, and it retains a high affinity for its parent receptor.

-

Interaction: this compound binds directly to NTSR3/Sortilin. This interaction is independent of its binding to the TREK-1 channel.[1][2][3] NTSR3/Sortilin itself physically interacts with TREK-1, playing a role in the trafficking and cell surface expression of the channel.[1][2][4]

-

Signaling Implications: The binding of this compound to NTSR3/Sortilin can antagonize neurotensin (NT)-induced effects in cells expressing NTSR3/Sortilin but not other neurotensin receptors.[2][5] For instance, this compound has been shown to antagonize NT-induced migration of microglial cells.[2][5] This suggests that some of this compound's biological effects may be mediated through modulation of NTSR3/Sortilin signaling pathways, independently of TREK-1 inhibition.

TWIK-1/TREK-1 Heterodimeric Channels

In addition to TREK-1 homodimers, this compound also targets heterodimeric channels formed by TREK-1 and another member of the two-pore domain potassium channel family, TWIK-1 (K2P1.1).

-

Interaction: this compound inhibits the function of TWIK-1/TREK-1 heterodimeric channels. These channels contribute significantly to the passive conductance in astrocytes.[6][7]

-

Signaling Implications: By inhibiting TWIK-1/TREK-1 channels in astrocytes, this compound can reduce their potassium buffering capacity and depolarize the astrocytic membrane potential.[6] This modulation of glial cell physiology represents another avenue through which this compound can influence overall brain excitability and function.

II. Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following table summarizes the key quantitative parameters of this compound's interactions with its known molecular targets.

| Target | Parameter | Value | Cell/System Type | Reference(s) |

| TREK-1 | Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [1][3][4] |

| IC50 | ~70.7 nM | TREK-1 transfected COS-7 cells | [6] | |

| NTSR3/Sortilin | Affinity (Ki) | ~8 nM | C13NJ microglial cells | [1][3] |

| TWIK-1/TREK-1 Heterodimer | IC50 | ~54.65 nM | Cultured astrocytes | [6] |

| TREK-2 | Interaction | No significant inhibition | Heterologous expression systems | [8] |

III. Indirect and Functional Interactions

Evidence suggests that this compound can functionally interact with other receptor systems, likely as a downstream consequence of TREK-1 inhibition in specific neural circuits.

5-HT4 and mGluR2/3 Receptors

This compound's ability to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) appears to be dependent on the medial prefrontal cortex (mPFC).[9] Studies have shown that the effects of this compound on serotonergic neuronal firing are modulated by 5-HT4 and mGluR2/3 receptors within the mPFC.[9][10] Specifically, the stimulatory effect of a 5-HT4 agonist on serotonin neuron firing was paradoxically reduced in the presence of this compound, while an mGluR2/3 antagonist occluded this compound's effect.[9][10] This suggests a complex interplay where this compound's inhibition of TREK-1 in the mPFC influences the signaling of these G-protein coupled receptors, rather than a direct binding of this compound to 5-HT4 or mGluR2/3 receptors.[9][10]

IV. Experimental Protocols

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This protocol is adapted from studies demonstrating the physical interaction between TREK-1 and NTSR3/Sortilin in co-transfected COS-7 cells or cortical neurons.[1][4]

a. Cell Lysis and Protein Extraction:

-

Culture COS-7 cells co-transfected with TREK-1 and NTSR3/Sortilin expression vectors, or primary cortical neurons.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the solubilized proteins.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

To immunoprecipitate TREK-1, add an anti-TREK-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

To immunoprecipitate NTSR3/Sortilin, use an anti-Sortilin antibody in a parallel sample.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

c. Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Sortilin antibody (for the TREK-1 IP) or an anti-TREK-1 antibody (for the Sortilin IP) to detect the co-immunoprecipitated protein.

Whole-Cell Patch-Clamp Electrophysiology for this compound's Effect on TREK-1

This protocol is based on electrophysiological recordings of TREK-1 currents in transfected COS-7 cells.[11]

a. Cell Preparation:

-

Plate TREK-1 transfected COS-7 cells on glass coverslips.

-

Use cells for recording 24-48 hours post-transfection.

b. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH).

c. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.

-

Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the external solution.

-

After establishing a stable baseline current, perfuse the cell with a solution containing this compound (e.g., 100 nM) in the continued presence of arachidonic acid.

-

Record the inhibition of the TREK-1 current by this compound.

V. Visualizations

Signaling Pathways and Interactions

References

- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of this compound and Its Role in the Membrane Expression of TREK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of this compound and Its Role in the Membrane Expression of TREK-1 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound Modulates Astrocytic Passive Conductance via Inhibition of TWIK-1/TREK-1 Heterodimeric Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preclinical Evidence for Spadin's Antidepressant Effects: A Technical Guide

An In-depth Examination of the Preclinical Data Supporting Spadin as a Novel Antidepressant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant effects of this compound, a novel peptide antagonist of the TREK-1 potassium channel. The following sections detail the core mechanism of action, summarize quantitative data from key behavioral and molecular studies in tabular format for easy comparison, provide detailed experimental protocols for the cited assays, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: TREK-1 Channel Inhibition

This compound exerts its antidepressant effects primarily through the inhibition of the two-pore domain potassium channel TREK-1.[1][2][3] In the central nervous system, TREK-1 channels are involved in regulating neuronal excitability. By blocking these channels, this compound leads to membrane depolarization and an increase in neuronal firing rates, particularly of serotonergic neurons in the dorsal raphe nucleus (DRN).[2][3][4][5] This increased serotonergic neurotransmission is a key mechanism shared by many clinically effective antidepressants.[1] Furthermore, TREK-1 channel deletion in mice results in a depression-resistant phenotype, mimicking the effects of antidepressant treatments and further validating TREK-1 as a therapeutic target for depression.[1][2] this compound binds to the TREK-1 channel with a high affinity of approximately 10 nM.[2][3]

dot

References

- 1. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 3. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Purification of Spadin Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin is a 17-amino acid peptide derived from the maturation of the sortilin receptor, which has emerged as a promising candidate for rapid-acting antidepressant therapy. Its mechanism of action involves the specific blockade of the TWIK-related K+ channel-1 (TREK-1), a two-pore domain potassium channel implicated in the pathophysiology of depression.[1][2] This document provides detailed protocols for the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, it includes a summary of its biological activity and a diagram of its signaling pathway.

This compound: Characteristics and Biological Activity

This compound was designed from the propeptide of the neurotensin receptor 3 (NTSR3/Sortilin).[3][4] It acts as a potent and specific inhibitor of the TREK-1 potassium channel.[1][5] By blocking TREK-1, this compound increases neuronal excitability and promotes downstream effects associated with antidepressant action, such as enhanced serotonin (5-HT) neuron firing, activation of CREB, and increased neurogenesis.[1][5] A key advantage of this compound is its rapid onset of action, observed within days of treatment, compared to several weeks for traditional antidepressants like fluoxetine.

Table 1: this compound Peptide Characteristics and Activity

| Characteristic | Value | Reference |

| Amino Acid Sequence | Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg | [3] |

| Molecular Formula | C84H133N25O20 | Calculated |

| Molecular Weight | 1857.1 g/mol | Calculated |

| TREK-1 Inhibition (IC50) | 10 nM - 71 nM | [1][5][6] |

This compound Signaling Pathway

This compound exerts its effect by directly interacting with and blocking the TREK-1 channel. The NTSR3/Sortilin receptor is known to physically associate with the TREK-1 channel, regulating its expression on the cell surface.[1][7] Under normal conditions, activators like arachidonic acid (AA) can open the TREK-1 channel, leading to potassium ion (K+) efflux and hyperpolarization of the neuron, which dampens its excitability. This compound antagonizes this activation, maintaining the neuron in a more excitable state.[7]

Caption: this compound blocks the TREK-1 channel, preventing activation and K+ efflux.

Experimental Protocols

This compound Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[8] The synthesis begins from the C-terminus (Arginine) and proceeds to the N-terminus (Alanine).

Workflow of this compound Synthesis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.

Materials and Reagents:

-

Resin: Wang resin pre-loaded with Fmoc-L-Arg(Pbf)-OH or similar suitable resin for C-terminal carboxylic acid.

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arg, Trt for Ser, Boc for Trp).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar (e.g., HBTU, DIC/HOBt).

-

Activation Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

-

Precipitation Solvent: Cold diethyl ether.

-

Equipment: Peptide synthesis vessel, shaker, vacuum filtration apparatus.

Protocol Steps:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[9]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading) and HCTU (3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the reaction is complete. If incomplete, extend the coupling time or repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5-7 times).

-

-

Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the this compound sequence from the C-terminus to the N-terminus.

-

Final Cleavage and Deprotection:

-

After the final amino acid (Alanine) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[10] This step cleaves the peptide from the resin and removes all side-chain protecting groups.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum and lyophilize to obtain a fluffy white powder.

-

This compound Purification by RP-HPLC

The crude peptide obtained from synthesis contains the full-length product along with impurities such as truncated or deletion sequences. Reverse-phase HPLC is the standard method for purifying peptides to a high degree (>95%).[11][12]

Workflow of this compound Purification

Caption: Workflow for the Purification of this compound via RP-HPLC.

Materials and Equipment:

-

HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

-

Column: Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Crude Peptide: Lyophilized crude this compound.

-

Equipment: Analytical HPLC for purity analysis, Mass Spectrometer for identity confirmation, Lyophilizer.

Protocol Steps:

-

Sample Preparation: Dissolve the crude this compound powder in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO or acetic acid to dissolve the peptide before diluting with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

-

Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this should be optimized based on an initial analytical run. Monitor the elution profile at 214-220 nm.

-

Fraction Collection: Collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks detected by the UV detector.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Confirm the identity of the peptide in the pure fractions using mass spectrometry to ensure it matches the calculated molecular weight of this compound.

-

Pooling and Lyophilization: Pool the fractions that contain the target peptide at the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Table 2: Example RP-HPLC Purification Parameters

| Parameter | Setting |

| Column | C18 Reverse-Phase (Preparative) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15-20 mL/min (Preparative) |

| Detection | UV at 220 nm |

| Gradient | 5% to 65% Mobile Phase B over 60 minutes (Example) |

| Purity Target | >95% |

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful synthesis and purification of the this compound peptide. By employing standard Fmoc-based SPPS and RP-HPLC techniques, researchers can produce highly pure this compound suitable for in vitro and in vivo studies. The availability of synthetic this compound is critical for advancing research into TREK-1 channel pharmacology and developing novel, rapid-acting antidepressant therapies.

References

- 1. journals.plos.org [journals.plos.org]

- 2. This compound | TREK-1 inhibitor | Hello Bio [hellobio.com]

- 3. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 4. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vivo Administration of Spadin in Mice

Introduction

Spadin is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1 channels has been linked to a depression-resistant phenotype, positioning this compound as a promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike conventional antidepressants that can take several weeks to elicit a therapeutic effect, this compound has demonstrated significant antidepressant-like effects in mice after only four days of treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of this compound in mice, including its mechanism of action, administration protocols, and observed effects in various behavioral paradigms.

Mechanism of Action

This compound exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1 potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein, and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]

Caption: this compound's mechanism of action signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in mice across various behavioral and physiological tests.